molecular formula C18H12ClF2N3O3 B2633689 N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 942005-38-1

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

Cat. No. B2633689
CAS RN: 942005-38-1
M. Wt: 391.76
InChI Key: VKAWVEFZNJDCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H12ClF2N3O3 and its molecular weight is 391.76. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial Activity

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. A series of semicarbazone derivatives of the compound showed promising antibacterial and antifungal activities. Notably, certain compounds bearing hydroxy and nitro groups exhibited significant antibacterial effects, while derivatives with methoxy groups displayed moderate antifungal activity (Ahsan et al., 2016). Moreover, fluoroquinolone-based thiazolidinones derived from the chemical structure demonstrated substantial antimicrobial effects, further highlighting the compound's potential in this field (Patel & Patel, 2010).

2. Antitumor and Cytotoxic Effects

Research has also explored the antitumor and cytotoxic potential of derivatives of N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide. Synthesized heterocyclic moieties were assessed for their cytotoxic and antioxidant activities, with some derivatives showing notable efficacy in these areas (Journals Iosr et al., 2015). Furthermore, compounds with specific modifications in the chemical structure displayed remarkable antitumor activity against various cancer cell lines, suggesting the compound's potential in cancer therapy (Hao et al., 2017).

3. Pharmaceutical Development

The compound's derivatives have been identified as potent inhibitors of specific kinases, with one derivative showing significant in vivo efficacy and favorable pharmacokinetic profiles, leading to its advancement into phase I clinical trials (Schroeder et al., 2009). Additionally, extensive research has been conducted on the preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modeling of these derivatives, highlighting their potential in the development of new pharmaceuticals (Liederer et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O3/c1-27-15-9-16(25)24(12-5-2-10(20)3-6-12)23-17(15)18(26)22-11-4-7-14(21)13(19)8-11/h2-9H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWVEFZNJDCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.